molecular formula C10H9BrN2O2 B1425482 Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1038393-19-9

Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate

カタログ番号: B1425482
CAS番号: 1038393-19-9
分子量: 269.09 g/mol
InChIキー: ASDDQVQWNIWPNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1038393-19-9) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry. The compound is synthesized via cyclization of 2-amino-3-bromopyridine derivatives with ethyl 3-bromopyruvate under reflux conditions, yielding light yellow solids with a molecular weight of 269.09 g/mol . Its structure features a bromine atom at the 8-position of the imidazopyridine core and an ethyl ester group at the 2-position, making it a key precursor for further functionalization, such as hydrolysis to carboxylic acids or cross-coupling reactions .

Imidazo[1,2-a]pyridines are recognized for their broad pharmacological applications, including antiviral, anticonvulsant, and kinase-inhibiting activities . This compound is specifically noted for its role in synthesizing cytotoxic derivatives and as a substrate for Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups . Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity (H302), requiring careful handling .

特性

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDDQVQWNIWPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazo[1,2-A]pyridine core with a bromo substituent at the 8-position and an ethyl ester functional group at the 2-position. Its molecular formula is C₁₀H₈BrN₃O₂, indicating the presence of nitrogen and oxygen atoms which contribute to its biological interactions.

Biological Activities

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentrations (MICs) for derivatives of imidazo[1,2-a]pyridine compounds have been reported as low as 0.0030.003 to 0.05μM0.05\,\mu M, demonstrating potent efficacy against MDR-TB strains .

Antiviral Activity
this compound derivatives have also been evaluated for anti-hepatitis B virus (HBV) activity. Certain derivatives exhibited significant antiviral properties, indicating their potential as therapeutic agents in viral infections .

Cancer Cell Inhibition
The compound has been screened for its anti-proliferative effects on cancer cell lines. Studies show that it can inhibit the growth of various cancer cells through mechanisms that may involve the modulation of specific biochemical pathways related to cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class often inhibit cyclin-dependent kinases (CDKs) and other essential enzymes involved in cellular proliferation .
  • Targeting ATP Homeostasis : Recent findings suggest that these compounds may disrupt ATP homeostasis by targeting specific proteins such as QcrB in Mycobacterium tuberculosis .
  • Metal-Free Catalysis : The compound has been synthesized using metal-free conditions, which may enhance its applicability in biological systems without introducing potential toxicities associated with metal catalysts .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (µM)Reference
AntimicrobialMycobacterium tuberculosis≤0.03
AntiviralHepatitis B VirusSignificant
Cancer Cell Growth InhibitionVarious Cancer LinesVaries

Case Study: Anti-TB Activity

In a high-throughput screening study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors against both replicating and non-replicating strains of M. tuberculosis. Notably, one compound exhibited an MIC of 0.040.04 to 2.3μM2.3\,\mu M, outperforming existing clinical candidates .

Case Study: Anti-HBV Activity

Research into the anti-hepatitis B activity of this compound derivatives revealed promising results, particularly in specific structural modifications that enhanced antiviral efficacy .

科学的研究の応用

Pharmaceutical Applications

1. Anticancer Activity:
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structures can effectively target specific cancer cell lines, leading to significant reductions in cell viability.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazo[1,2-a]pyridine, including this compound. Results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.

2. Antimicrobial Properties:
this compound has also been evaluated for its antimicrobial activity. The brominated imidazo compounds have shown effectiveness against various bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves bromination followed by esterification processes. The compound can participate in various chemical reactions due to its functional groups, allowing it to serve as an intermediate in the synthesis of more complex molecules.

Synthesis Overview:

  • Step 1: Bromination of imidazo[1,2-a]pyridine derivatives.
  • Step 2: Esterification with ethyl bromoacetate to form this compound.

類似化合物との比較

Comparison with Similar Compounds

The following table compares Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate with structurally related imidazopyridine derivatives, emphasizing substituent effects, synthetic yields, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Reactions Reference
This compound Br (8) C₁₀H₉BrN₂O₂ 269.09 71.1 Suzuki coupling, hydrolysis to carboxylic acids
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8) C₁₀H₇ClIN₂O₂ 356.53 71 Suzuki cross-coupling
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br (8), CH₃ (6) C₁₁H₁₂BrN₂O₂ 283.01 83.3 Intermediate for cytotoxic derivatives
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) Br (8), Cl (6) C₁₀H₉BrClN₂O₂ 302.95 76.6 Structural diversification via hydrolysis
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8) C₁₀H₈BrFN₂O₂ 287.09 N/A Medicinal chemistry intermediate
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Br (6), I (8) C₁₀H₈BrIN₂O₂ 369.99 N/A Halogenated intermediate for click chemistry
Ethyl 8-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate CN (8), I (3) C₁₁H₈IN₃O₂ 341.10 N/A Electrophilic substitution reactions

Structural and Reactivity Analysis

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) at adjacent positions (6 or 7) increase electrophilicity of the imidazopyridine core, facilitating nucleophilic attacks.
  • Synthetic Yields : Higher yields (83.3% for 12a vs. 71.1% for the target compound) suggest methyl substituents may stabilize intermediates during cyclization .

Q & A

Basic Questions

Q. What are the primary medicinal chemistry applications of ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : This compound serves as a key intermediate in synthesizing bioactive molecules. For example, it is used in cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the imidazo[1,2-a]pyridine scaffold. Synthetic routes often involve cyclization of 2-aminopyridine derivatives with brominated carbonyl compounds, followed by functionalization .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm).
  • FT-IR : Identifies ester C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ at m/z 299.0 for C₁₁H₁₀BrN₂O₂) and purity (>95%) .

Q. What safety protocols are recommended for handling this brominated compound?

  • Methodological Answer : Due to potential toxicity and reactivity:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid high temperatures (>50°C) to prevent decomposition.
  • Store in cool, dry conditions, segregated from oxidizing agents.
  • Dispose via certified chemical waste services to mitigate environmental hazards .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability?

  • Methodological Answer : Optimization strategies include:

  • Substitution Reactions : React ethyl pyruvate with 3-bromo-5-(trifluoromethyl)pyridin-2-amine under mild conditions (e.g., DMF, 80°C) to achieve yields >87% .
  • Catalytic Systems : Use Pd catalysts for regioselective bromination at the 8-position.
  • Green Chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce waste .

Q. What computational approaches are used to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with reactivity in electrophilic substitution.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., C-Br σ→σ* stabilization).
  • Solvent Effects : PCM models simulate polarity-driven shifts in NMR chemical shifts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C-Br bond facilitates:

  • Buchwald-Hartwig Amination : Pd-mediated coupling with aryl amines to generate 8-amino derivatives.
  • Sonogashira Coupling : Reaction with terminal alkynes under Cu co-catalysis.
  • Controlled Dehalogenation : Zn/NH₄Cl reduces bromine to hydrogen for downstream functionalization .

Q. What analytical challenges arise in characterizing trace impurities in synthesized batches?

  • Methodological Answer : Challenges include:

  • Isomeric Byproducts : Differentiate regioisomers (e.g., 6-bromo vs. 8-bromo) via 2D NMR (COSY, HSQC).
  • Residual Solvents : GC-MS detects traces of DMF or THF (<0.1%).
  • Column Chromatography : Use reverse-phase HPLC with C18 columns for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。